molecular formula C20H24N6O4 B2421163 N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903285-67-5

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2421163
CAS RN: 1903285-67-5
M. Wt: 412.45
InChI Key: WNQHVRZFGRJATA-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide, also known as AMG-900, is a small molecule inhibitor that selectively targets the mitotic checkpoint kinase Mps1. This compound has gained significant attention in recent years due to its potential as a therapeutic agent in the treatment of cancer.

Scientific Research Applications

HDAC Inhibition

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide: has shown promise as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in gene expression regulation by modifying histone proteins. Inhibition of HDACs can lead to altered gene expression patterns, making this compound relevant in cancer research, neurodegenerative diseases, and epigenetic studies .

Antiviral Properties

Research suggests that this compound exhibits antiviral activity. Its mechanism of action may involve interfering with viral replication or entry. Investigating its efficacy against specific viruses (such as influenza, herpesviruses, or coronaviruses) could be a valuable area of study .

Oxidative Transformations

The stable organic nitroxide counterpart of this compound, 4-acetamidoTEMPO , has been used in selective, metal-free oxidative transformations. Researchers have explored its applications in alcohol oxidations, C–H bond functionalization, and other oxidative processes. Exciting areas include drug discovery, natural product synthesis, and lignin depolymerization .

Electrocatalysis and Energy Storage

The compound’s unique properties make it suitable for electrocatalytic methods. Researchers have investigated its use in designing organic redox flow batteries, organic fuel cells, and energy storage systems. Additionally, it contributes to the development of electrochemical sensors .

Supramolecular Catalysis

Supramolecular catalysis, which involves non-covalent interactions, benefits from this compound. Its application in designing novel catalysts for specific reactions could lead to advancements in synthetic chemistry .

Biopolymer Modification

Researchers have explored using this compound for modifying biopolymers, including lignin. Investigating its role in depolymerization and functionalization of biopolymers could have implications for sustainable materials and bioenergy .

properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-14(27)25-16-4-2-15(3-5-16)19(28)21-6-7-22-20(29)17-12-18(24-13-23-17)26-8-10-30-11-9-26/h2-5,12-13H,6-11H2,1H3,(H,21,28)(H,22,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQHVRZFGRJATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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